Cas no 80-71-7 (2-Hydroxy-3-methylcyclopent-2-enone)

2-Hydroxy-3-methylcyclopent-2-enone is a versatile organic intermediate offering excellent reactivity and solubility properties. Its unique molecular structure enables efficient coupling reactions, making it an ideal building block for the synthesis of complex natural products and pharmaceuticals.
2-Hydroxy-3-methylcyclopent-2-enone structure
80-71-7 structure
Product name:2-Hydroxy-3-methylcyclopent-2-enone
CAS No:80-71-7
MF:C6H8O2
MW:112.126522064209
MDL:MFCD00013747
CID:34226
PubChem ID:6660

2-Hydroxy-3-methylcyclopent-2-enone Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-3-methylcyclopent-2-enone
    • RARECHEM AQ C5 0001
    • FEMA 2700
    • CYCLOTENE
    • METHYL CYCLOPENTENOLONE
    • 3-METHYL-2-HYDROXY-2-CYCLOPENTENONE
    • 3-METHYL-2-CYCLOPENTENON-2-OL
    • 2-HYDROXY-3-METHYL-2-CYCLOPENTENE-1-ONE
    • 2-Hydroxy-3-methyl-2-cyclopentenone
    • 2-Hydroxy-3-methyl-cyclopent-2-enone
    • 3-Methyl-2-cyclopenten-2-ol-1-one
    • MCP
    • 3-Methyl-1,2-cyclopentanedione
    • Corylon
    • Corylone
    • Maple lactone
    • Cycloten
    • 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
    • 2-hydroxy-3-methylcyclopent-2-en-1-one
    • 2-HYDROXY-3-METHYL-2-CYCLOPENTEN-1-ONE
    • Cyclotene (ordorant)
    • 2-Hydroxy-1-methylcyclopenten-3-one
    • 3-Methylcyclopent-2-en-2-ol-1-one
    • 3-Methyl
    • 2-Hydroxy-3-methyl-2-cyclopenten-1-one (ACI)
    • 2-Hydroxy-1-methyl-1-cyclopentene-3-one
    • 3-Methyl-2-hydroxy-2-cyclopenten-1-one
    • Cyclotene (odorant)
    • NSC 133445
    • NSC 84226
    • MDL: MFCD00013747
    • Inchi: 1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3
    • InChI Key: CFAKWWQIUFSQFU-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)=C1O

Computed Properties

  • Exact Mass: 112.05200
  • Monoisotopic Mass: 112.052
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.3
  • Tautomer Count: 16
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.0795 (rough estimate)
  • Melting Point: 104.0 to 108.0 deg-C
  • Boiling Point: 245.2°C at 760 mmHg
  • Flash Point: 100.7 °C
  • Refractive Index: 1.4532 (estimate)
  • PSA: 37.30000
  • LogP: 1.18130
  • FEMA: 2700 | METHYLCYCLOPENTENOLONE

2-Hydroxy-3-methylcyclopent-2-enone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38-43
  • Safety Instruction: 26-36/37-24/25-22
  • RTECS:GY7298000
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,2-8°C

2-Hydroxy-3-methylcyclopent-2-enone Customs Data

  • HS CODE:29144090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Hydroxy-3-methylcyclopent-2-enone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R050682-500g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7
500g
¥550 2024-05-21
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0725759451-5g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7
5g
¥ 45.1 2024-07-19
Enamine
EN300-113773-10.0g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
10.0g
$51.0 2023-02-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
80133-100MG
80-71-7
100MG
¥2460.69 2023-01-15
Enamine
EN300-20026-0.5g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
0.5g
$21.0 2023-02-14
Enamine
EN300-20026-0.25g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
0.25g
$19.0 2023-02-14
Enamine
EN300-113773-2.5g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
2.5g
$27.0 2023-10-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W270015-100G-K
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 anhydrous, natural, 97%, FG
100G
1074.1 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013850-500g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 98%
500g
¥409 2024-05-21
TRC
H251040-1000mg
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7
1g
$52.00 2023-05-18

2-Hydroxy-3-methylcyclopent-2-enone Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Synthesis of 2-hydroxy-3-methyl-2-cyclopentenone from isoprene
Ho, Tse Lok; et al, Synthetic Communications, 1983, 13(8), 685-90

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Aluminum calcium oxide Solvents: Water ;  6 h, 1 atm, reflux; pH 7
Reference
Conversion of HMF to methyl cyclopentenolone using Pd/Nb2O5 and Ca-Al catalysts via a two-step procedure
Duan, Ying; et al, Green Chemistry, 2017, 19(21), 5103-5113

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  15 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Convenient and easy access to 2-hydroxycyclopent-2-enones from acylcyanohydrins
Pantin, Mathilde; et al, Tetrahedron, 2019, 75(33), 4657-4662

Synthetic Circuit 4

Reaction Conditions
Reference
Easy synthesis of 2-hydroxy-3-methylcyclopent-2-enone
Shono, Tatsuya; et al, Journal of the Chemical Society, 1977, (20), 712-13

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water
Reference
Conversion of α,β-epoxyketones to diosphenols using 6-methyl-2-pyridone anion as an hydroxide equivalent
Ponaras, A. A.; et al, Tetrahedron Letters, 2000, 41(47), 9031-9035

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Sulfuric acid, monododecyl ester, scandium(3+) salt (3:1) Solvents: Water ;  24 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water ;  rt
Reference
Nazarov-type reactions in water
Kokubo, Masaya; et al, Chemistry - An Asian Journal, 2009, 4(4), 526-528

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
1.2 Reagents: Sodium hydroxide
1.3 Solvents: Dichloromethane
1.4 Reagents: Nitromethane ,  Lithium perchlorate
1.5 Solvents: Dichloromethane
Reference
Highly chemo- and regioselective rearrangement of α,β-epoxy ketones to 1,3-dicarbonyl compounds in 5 mol dm-3 lithium perchlorate-diethyl ether medium
Sankararaman, S.; et al, Journal of the Chemical Society, 1999, (21), 3173-3175

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium hydroxide Catalysts: Platinum (carbon-supported) Solvents: Acetonitrile ,  Water ;  5 h, 60 °C
Reference
Heterogeneous platinum catalytic aerobic oxidation of cyclopentane-1,2-diols to cyclopentane-1,2-diones
Reile, Indrek; et al, Tetrahedron, 2014, 70(22), 3608-3613

Synthetic Circuit 9

Reaction Conditions
Reference
Synthesis of cyclic α-diones, a class of natural flavor compounds
Wild, Hannes; et al, Chimia, 1992, 46(10), 399-402

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 -78 °C
Reference
Catalytic epoxide oxidation: a novel access to flavouring and odorant α-diketones
Antoniotti, Sylvain; et al, Flavour and Fragrance Journal, 2004, 19(5), 373-381

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Water ;  5 min, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Reference
Cyclopentanone Derivatives from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate
Wozniak, Bartosz ; et al, ChemSusChem, 2018, 11(2), 356-359

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Diethyl ether
Reference
A new synthesis of 3-methylcyclopent-2-en-2-ol-1-one
Sato, Kikumasa; et al, Journal of Organic Chemistry, 1967, 32(2), 339-41

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; rt → 100 °C; 4 h, 98 - 100 °C; 100 °C → 50 °C; 50 °C → 0 °C; 0.5 h, 0 °C
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-enone
Li, Yunxia; et al, Xiangliao Xiangjing Huazhuangpin, 2008, (4), 9-11

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Silica
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-enone from methyl acrylate
Cookson, Richard C.; et al, Journal of the Chemical Society, 1979, (10), 2447-8

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]… Solvents: Water ;  2 h, 10 bar, 120 °C; 120 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Reference
Cyclopentanone Derivatives from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate
Wozniak, Bartosz ; et al, ChemSusChem, 2018, 11(2), 356-359

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Phosphoric acid Solvents: Water ;  10 h, 100 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Reference
Synthesis of perfumery compound 3-methyl-2-hydroxycyclopent-2-en-1-one
Yan, Feng; et al, Shenyang Huagong Xueyuan Xuebao, 2005, 19(1), 1-4

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Tetrahydrofuran ;  70 °C; 2 min, 70 °C
Reference
Practical preparation of diosphenols by ring opening of α,β-epoxyketones catalyzed by silica gel supported acids
Zhu, Rui; et al, Synlett, 2007, (14), 2267-2271

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Sodium Solvents: Toluene
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one from linalyl acetate
dos Santos, Maria Lucilia; et al, Organic Preparations and Procedures International, 1993, 25(3), 341-4

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one. III
Sato, Kikumasa; et al, Journal of Organic Chemistry, 1973, 38(3), 551-4

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Chlorotrimethylsilane Solvents: Toluene ,  Ethyl acetate ,  Water
Reference
Synthesis of 2-hydroxy-3-methyl-2-cyclopentenone, corylone, from 2-ketoglutaric acid
Dos Santos, Maria Lucilia; et al, Synthetic Communications, 1991, 21(17), 1783-8

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Reference
New synthesis of 3-alkyl-2-cyclopenten-2-ol-1-ones
Leir, Charles M., Journal of Organic Chemistry, 1970, 35(10), 3203-5

2-Hydroxy-3-methylcyclopent-2-enone Raw materials

2-Hydroxy-3-methylcyclopent-2-enone Preparation Products

2-Hydroxy-3-methylcyclopent-2-enone Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-71-7)Methyl cyclopentenolone
sfd2291
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-71-7)2-hydroxy-3-methylcyclopent-2-enone
9571847
Purity:98%
Quantity:Company Customization
Price ($):Inquiry